molecular formula C14H18N2O2 B2513079 N-(1-cyanobutyl)-3-ethoxybenzamide CAS No. 1311619-60-9

N-(1-cyanobutyl)-3-ethoxybenzamide

Cat. No.: B2513079
CAS No.: 1311619-60-9
M. Wt: 246.31
InChI Key: RCPYAYGRQJNIGN-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanobutyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-cyanobutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(1-cyanobutyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanobutyl)benzamide
  • N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide
  • N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide

Uniqueness

N-(1-cyanobutyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and can lead to distinct applications and properties.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-6-12(10-15)16-14(17)11-7-5-8-13(9-11)18-4-2/h5,7-9,12H,3-4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYAYGRQJNIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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